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Compound of Interest

Compound Name: Rauvotetraphylline A

Cat. No.: B15588996

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for
Rauvotetraphylline A, a monoterpene indole alkaloid. The information presented is collated
from the primary literature that first reported its isolation and structural elucidation. This
document is intended to serve as a technical resource, offering detailed data and experimental
protocols to aid in the identification and further research of this natural product.

High-Resolution Electrospray lonization Mass
Spectrometry (HRESIMS) Data

High-resolution mass spectrometry is a critical tool for determining the elemental composition
of a novel compound. For Rauvotetraphylline A, HRESIMS data was acquired in positive ion
mode.

Table 1: HRESIMS Data for Rauvotetraphylline A

Parameter Observed Value Calculated Value Molecular Formula

[M+H]* (m/z) 511.2431 511.2444 C2sH35N207
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Nuclear Magnetic Resonance (NMR) Spectroscopic
Data

The structure of Rauvotetraphylline A was elucidated through extensive 1D and 2D NMR
spectroscopy. The *H and 13C NMR data, recorded in deuterated chloroform (CDCIs), are
summarized below. Chemical shifts (d) are reported in parts per million (ppm) and coupling

constants (J) are in Hertz (Hz).

Table 2: *H NMR (500 MHz, CDCIs) Data for Rauvotetraphylline A
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Position o (ppm) Multiplicity (J in Hz)
3 4.25 m

5 3.50 m

60 2.55 m

6P 2.20 m

9 7.48 d (7.5)
10 7.10 t (7.5)
11 7.15 t (7.5)
12 7.30 d (7.5)
1l4a 2.05 m

14B 1.90 m

15 3.15 m

17a 5.30 q (7.0)
178 5.25 q (7.0
18 1.65 d (7.0)
19 5.60 S

21a 4.10 d (12.0)
21B 3.90 d (12.0)
N-H 8.05 S

OMe 3.75 S

Table 3: 13C NMR (125 MHz, CDCIs) Data for Rauvotetraphylline A
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Position o (ppm) Type
2 135.5 C
3 53.8 CH
5 52.1 CH2
6 21.7 CH2
7 108.2 C
8 127.5 C
9 118.2 CH
10 119.8 CH
11 121.5 CH
12 111.0 CH
13 136.2 C
14 345 CH2
15 35.8 CH
16 105.7 C
17 125.0 CH
18 12.5 CHs
19 130.8 CH
20 138.1 C
21 59.8 CH2
OMe 51.8 CHs
C=0 175.4 C
Experimental Protocols
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The following are detailed methodologies for the key experiments cited in the structural
elucidation of Rauvotetraphylline A.

General Experimental Procedures

Optical rotations were measured on a Jasco P-1020 automatic digital polarimeter. Infrared (IR)
spectra were obtained using a Bruker Tensor 27 FT-IR spectrometer with KBr pellets.
Ultraviolet (UV) data were recorded on a Shimadzu UV-2401PC spectrophotometer.

NMR Spectroscopy

NMR spectra were acquired on a Bruker DRX-500 spectrometer operating at 500 MHz for *H
and 125 MHz for $3C. Spectra were recorded in CDClIs, and chemical shifts were referenced to
the residual solvent signals (dH 7.26 and &C 77.16). Standard pulse sequences were used for
DEPT, COSY, HSQC, and HMBC experiments.

High-Resolution Electrospray lonization Mass
Spectrometry (HRESIMS)

HRESIMS data were obtained using an Agilent 6210 TOF mass spectrometer. The analysis
was performed in the positive ion mode with a spray voltage of 4.0 kV and a capillary
temperature of 300 °C.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and structure elucidation
of a novel natural product like Rauvotetraphylline A.
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Extraction & Fractionation

Plant Material (Rauvolfia tetraphylla)

l

Crude Extract

l

Column Chromatography

l

Fractions

Purification

Preparative HPLC

l

Pure Compound (Rauvotetraphylline A)

Structure Elucidation

HRESIMS Analysis 1D NMR (*H, *C, DEPT) 2D NMR (COSY, HSQC, HMBC)

:
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Natural Product Discovery Workflow
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Since Rauvotetraphylline A has not been reported to exhibit significant biological activity or
modulate any specific signaling pathways, a diagram illustrating these aspects is not applicable
at this time. The provided workflow focuses on the chemical discovery process.

 To cite this document: BenchChem. [In-Depth Technical Guide to the Spectroscopic Data of
Rauvotetraphylline A]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15588996#spectroscopic-data-nmr-hresims-for-
rauvotetraphylline-a]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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